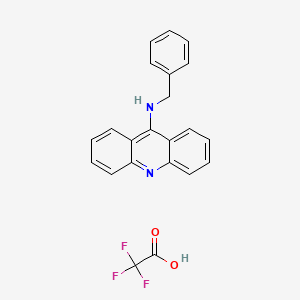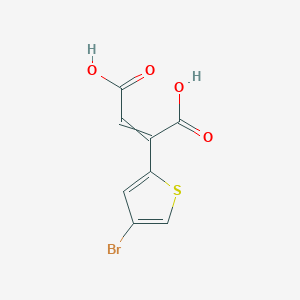
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid is a compound that combines the properties of N-benzylacridin-9-amine and 2,2,2-trifluoroacetic acid. N-benzylacridin-9-amine is a derivative of acridine, a heterocyclic organic compound known for its applications in dyes and pharmaceuticals . 2,2,2-trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylacridin-9-amine typically involves the reaction of 9-chloroacridine with benzylamine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
For the preparation of 2,2,2-trifluoroacetic acid, industrial methods involve the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions include the use of hydrofluoric acid and controlled temperatures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylacridin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring.
2,2,2-trifluoroacetic acid is known for its strong acidic properties and can participate in:
Acid-catalyzed reactions: It is used to catalyze esterification and acylation reactions.
Deprotection reactions: It is commonly used to remove protecting groups in peptide synthesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine forms.
Substitution: Substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzylacridin-9-amine has applications in various fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent dye for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
2,2,2-trifluoroacetic acid is widely used in:
Organic Synthesis: As a reagent for introducing trifluoromethyl groups.
Peptide Synthesis: Used to remove protecting groups from peptides.
Industrial Applications: Employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-benzylacridin-9-amine involves its interaction with biological targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which is the basis for its potential anticancer activity . Additionally, it may inhibit specific enzymes, leading to antimicrobial effects.
2,2,2-trifluoroacetic acid exerts its effects through its strong acidic properties, facilitating various chemical reactions by protonating substrates and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-aminoacridine: Another acridine derivative with similar fluorescent properties.
Benzylamine: A simpler amine with similar reactivity in nucleophilic substitution reactions.
Trifluoroacetic anhydride: A related compound used for introducing trifluoroacetyl groups.
Uniqueness
N-benzylacridin-9-amine is unique due to its combined properties of acridine and benzylamine, making it a versatile compound for various applications. 2,2,2-trifluoroacetic acid is distinguished by its strong acidity and ability to participate in a wide range of chemical reactions, making it invaluable in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
920746-89-0 |
|---|---|
Molekularformel |
C22H17F3N2O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
N-benzylacridin-9-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H16N2.C2HF3O2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20;3-2(4,5)1(6)7/h1-13H,14H2,(H,21,22);(H,6,7) |
InChI-Schlüssel |
CAYVYUGZDITRGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
![3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole](/img/structure/B14181621.png)
![3-[(4-Ethenylphenyl)methoxy]pyridine-2-carboxylic acid](/img/structure/B14181622.png)



![Benzamide, 2,4,6-trihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14181635.png)




